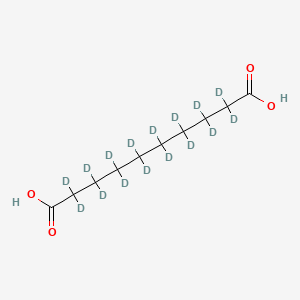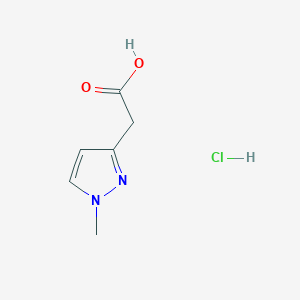
1-(3-氨基吡咯烷-1-基)-2-(4-氟苯氧基)乙烷-1-酮
描述
1-(3-Aminopyrrolidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one (FPE) is a novel small-molecule compound that has recently been developed for use in scientific research. FPE is a member of the pyrrolidinone family of compounds, which are known for their wide range of applications in medicinal chemistry. FPE has been studied extensively in recent years due to its potential use in a variety of scientific research applications.
科学研究应用
抗菌剂的开发
Egawa 等人。(1984) 对作为抗菌剂的吡啶酮羧酸的研究合成了带有氨基和/或羟基取代的环状氨基的类似物,鉴定了具有显着体外和体内抗菌活性的化合物,强调了它们进一步生物学研究的潜力 (Egawa 等人,1984)。同样,Rosen 等人。(1988) 讨论了喹诺酮羧酸类抗菌剂的对映异构体的不对称合成和性质,突出了 S-(+) 对映异构体对需氧和厌氧菌的优异活性 (Rosen 等人,1988)。
细胞内 pH 值测量
Rhee 等人。(1995) 探索了用于细胞内 pH 值测量的氟代邻氨基苯酚衍生物,证明了对 2-氨基苯酚基团的修饰产生了对 pH 敏感的探针,对生理离子水平几乎没有亲和力,从而提高了细胞内 pH 值测量的准确性 (Rhee 等人,1995)。
新型有机化合物合成
在材料科学和有机合成领域,Marx 和 Rassat (2002) 报告了完全溶于水的可溶于水的氨氧基(硝氧基),突出了它们由于其溶解性而可能在各种应用中的用途 (Marx & Rassat, 2002)。此外,Lin 等人。(2015) 关于二烯丙基聚酰亚胺的合成和烯丙基对性能的影响的工作讨论了制备具有可固化二烯丙基键的柔性聚酰亚胺,说明了此类基团对聚酰亚胺的热性能和稳定性的影响 (Lin 等人,2015)。
属性
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(4-fluorophenoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-9-1-3-11(4-2-9)17-8-12(16)15-6-5-10(14)7-15/h1-4,10H,5-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZOVUKLQQVJLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)COC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1469539.png)





![2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B1469546.png)
![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1469548.png)
